N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam
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Overview
Description
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to a propanesultam moiety. The presence of the boron atom in the dioxaborolane ring imparts unique reactivity to the compound, making it valuable in synthetic chemistry and other applications.
Preparation Methods
The synthesis of N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam typically involves a sequence of reactions starting with the formation of the dioxaborolane ring. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The resulting boronate ester is then reacted with a sulfonamide to form the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester to the corresponding borane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam involves its ability to interact with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications .
Comparison with Similar Compounds
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam can be compared with other boron-containing compounds, such as:
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols, but lacks the dioxaborolane ring structure.
Pinacolborane: Contains a boron atom and is used in similar coupling reactions, but has a different structural framework.
Boron-dipyrromethene (BODIPY) dyes: These compounds contain boron and are used in fluorescence applications, highlighting the versatility of boron chemistry.
The uniqueness of this compound lies in its combination of the dioxaborolane ring and the propanesultam moiety, which imparts distinct reactivity and stability compared to other boron-containing compounds .
Properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-8-5-6-9-13(12)17-10-7-11-22(17,18)19/h5-6,8-9H,7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZBNILDZLPZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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